molecular formula C8H7IN2 B3219203 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190316-47-2

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3219203
CAS No.: 1190316-47-2
M. Wt: 258.06 g/mol
InChI Key: NPMMMELTLLZPBC-UHFFFAOYSA-N
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Description

3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound with the molecular formula C8H7IN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the iodination of 7-methyl-1H-pyrrolo[2,3-c]pyridine. One common method is the reaction of 7-methyl-1H-pyrrolo[2,3-c]pyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Scientific Research Applications

3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, derivatives of pyrrolopyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the iodine and methyl groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMMMELTLLZPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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